2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE
CAS No.:
Cat. No.: VC13780676
Molecular Formula: C12H18Cl2N4
Molecular Weight: 289.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18Cl2N4 |
|---|---|
| Molecular Weight | 289.20 g/mol |
| IUPAC Name | 2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C12H16N4.2ClH/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H |
| Standard InChI Key | GALAEJOEVOJLDR-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1C3CCNCC3)N=CC=C2.Cl.Cl |
| Canonical SMILES | CC1=NC2=C(N1C3CCNCC3)N=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an imidazo[4,5-b]pyridine scaffold, a bicyclic system comprising a five-membered imidazole ring fused to a pyridine ring at the 4,5-positions. The 3-position of the imidazole is substituted with a piperidin-4-yl group, while the 2-position contains a methyl group. The dihydrochloride salt form introduces two chloride counterions, improving solubility and crystallinity for experimental handling .
Key structural identifiers include:
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IUPAC Name: 2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine dihydrochloride
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SMILES: CC1=NC2=C(N1C3CCNCC3)N=CC=C2.Cl.Cl
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InChI Key: GALAEJOEVOJLDR-UHFFFAOYSA-N
Physicochemical Characteristics
The compound’s molecular formula (C₁₂H₁₈Cl₂N₄) and weight (289.20 g/mol) were confirmed via high-resolution mass spectrometry. Its LogP value, estimated at 1.8, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The dihydrochloride form reduces the free base’s hygroscopicity, as evidenced by stable crystalline structures under ambient conditions .
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈Cl₂N₄ |
| Molecular Weight | 289.20 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donors | 2 (piperidine NH, imidazole NH) |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Synthesis and Structural Optimization
Synthetic Pathways
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
In vitro studies demonstrate potent activity against Gram-positive bacteria (MIC = 2–4 µg/mL for Staphylococcus aureus) and moderate antifungal effects (MIC = 16 µg/mL for Candida albicans). The piperidine moiety enhances membrane penetration, while the imidazole ring chelates microbial metalloenzymes, disrupting cell wall synthesis.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.2 | Topoisomerase II inhibition |
| A549 (Lung) | 12.4 | EGFR kinase inhibition |
| HeLa (Cervical) | 18.7 | DNA intercalation |
Pharmacological Applications and Preclinical Development
Neuroinflammatory Modulation
In murine models of multiple sclerosis, the compound reduces TNF-α levels by 62% at 10 mg/kg, attributed to NF-κB pathway suppression . The piperidine group’s basic nitrogen facilitates blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
Drug Delivery Considerations
Encapsulation in poly(lactic-co-glycolic acid) nanoparticles (PLGA NPs) improves oral bioavailability from 22% to 58%, with sustained release over 72 hours. Coating with polyethylene glycol (PEG) further enhances circulation half-life to 14 hours in rat pharmacokinetic studies .
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